molecular formula C6H5BrSe B105852 Phenylselenyl bromide CAS No. 34837-55-3

Phenylselenyl bromide

Cat. No.: B105852
CAS No.: 34837-55-3
M. Wt: 235.98 g/mol
InChI Key: LCEFEIBEOBPPSJ-UHFFFAOYSA-N
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Description

Phenylselenyl bromide, also known as phenylselenenyl bromide, is an organoselenium compound with the molecular formula C6H5BrSe. It consists of a benzene ring substituted with a bromine atom and a selenium atom. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylselenyl bromide can be synthesized through the reaction of bromobenzene with selenium in the presence of a catalyst. One common method involves the use of bromine and selenium dioxide in a solvent such as carbon tetrachloride. The reaction is typically carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, bromoselenobenzene is produced by reacting bromobenzene with selenium powder in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted at elevated temperatures to facilitate the formation of the desired product. The crude product is then purified through distillation or recrystallization to obtain high-purity bromoselenobenzene.

Chemical Reactions Analysis

Types of Reactions: Phenylselenyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: this compound can be oxidized to form selenoxides or selenones.

    Reduction Reactions: It can be reduced to form selenides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include phenylselenol and other substituted selenides.

    Oxidation Reactions: Products include selenoxides and selenones.

    Reduction Reactions: Products include selenides and hydrogen bromide.

Scientific Research Applications

Phenylselenyl bromide has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Bromobenzene: Consists of a benzene ring substituted with a bromine atom. It is used as a reagent in organic synthesis.

    Selenobenzene: Consists of a benzene ring substituted with a selenium atom

Uniqueness of Phenylselenyl bromide: this compound is unique due to the presence of both bromine and selenium atoms in its structure. This combination imparts distinct chemical reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

phenyl selenohypobromite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrSe/c7-8-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEFEIBEOBPPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188387
Record name Bromoselenobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID50188387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34837-55-3
Record name Benzeneselenenyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34837-55-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoselenobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoselenobenzene
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Record name Bromoselenobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does benzeneselenenyl bromide react with olefins?

A1: Benzeneselenenyl bromide readily adds across the double bond of olefins. This addition is typically regioselective, favoring the formation of the product where the bromine atom attaches to the more substituted carbon of the double bond [, , , , , , , ]. The reaction usually proceeds through an anti-addition mechanism, yielding a β-bromoalkyl selenide. [, , , ]. The reaction outcome can be influenced by the choice of solvent and the presence of other reagents like silver trifluoroacetate [, ].

Q2: What is unique about the reaction of benzeneselenenyl bromide with allylic triphenylphosphonium ylides?

A2: Instead of adding across the double bond, benzeneselenenyl bromide reacts with allylic triphenylphosphonium ylides to form (3-phenylseleno-1-alkenyl)triphenylphosphonium salts [, ]. These salts are valuable intermediates for synthesizing α,β-unsaturated aldehydes via oxidation. [, ]

Q3: Can benzeneselenenyl bromide be used to prepare nitroalkenes?

A3: Yes, benzeneselenenyl bromide reacts with nitroalkanes to give nitro(phenylseleno)alkanes. Subsequent oxidation of these intermediates leads to the formation of nitroalkenes [, ]. Additionally, reacting alkenes with benzeneselenenyl bromide followed by treatment with silver nitrite produces a mixture of 2-nitroalkyl and 2-hydroxyalkyl phenyl selenides, which upon oxidation yield nitroalkenes [].

Q4: How does benzeneselenenyl bromide facilitate the synthesis of lactams?

A4: Benzeneselenenyl bromide induces the cyclization of olefinic imidates and 2-alkenyl-1,3-oxazolines to afford lactams. This reaction proceeds through an intramolecular amidoselenation mechanism [].

Q5: How does benzeneselenenyl bromide react with alkynes?

A5: Benzeneselenenyl bromide reacts with alkynes, and in the presence of silver fluoride, it can generate a benzeneselenenyl fluoride equivalent in situ. This allows for fluoroselenenylation of alkynes, leading to the formation of 2-fluoro-1-alkenyl phenyl selenides [, ].

Q6: What is the molecular formula and weight of benzeneselenenyl bromide?

A6: The molecular formula of benzeneselenenyl bromide is C6H5BrSe. Its molecular weight is 235.01 g/mol.

Q7: What spectroscopic data are available for characterizing benzeneselenenyl bromide?

A7: While specific data isn't provided in the papers, benzeneselenenyl bromide can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H, 13C, 77Se): Provides information on the chemical environment and connectivity of atoms within the molecule. [, ]

Q8: Is benzeneselenenyl bromide used as a catalyst?

A8: While most reactions involve stoichiometric amounts, benzeneselenenyl bromide can act as a catalyst in specific transformations. For example, it catalyzes the isomerization of hydroxamic acids into para-aminophenols under mild conditions [].

Q9: What are some key synthetic applications of benzeneselenenyl bromide?

A9: Benzeneselenenyl bromide is widely employed in organic synthesis for various transformations, including:

  • Formation of allylic alcohols: Reacting olefins with benzeneselenenyl bromide and silver trifluoroacetate generates β-hydroxy selenides. These intermediates readily undergo selenoxide elimination to afford allylic alcohols [, ].
  • Synthesis of 1-alkynyl phenyl selenides: Reaction of terminal alkynes with a reagent prepared from benzeneselenenyl bromide and silver nitrite produces 1-alkynyl phenyl selenides in good yields [].
  • Preparation of methylenomycin B and its analogs: Benzeneselenenyl bromide facilitates a convergent synthesis of methylenomycin B through its reaction with lithium enolates, forming a selenocyclopentenone intermediate [, ].
  • Construction of selenium-containing heterocycles: Benzeneselenenyl bromide reacts with bisnucleophiles, incorporating selenium atoms into five-membered heterocyclic rings like benzothiaselenazoles and benzodiselenoles [].
  • Synthesis of 2-azabicyclo[2.1.1]hexanes: Stereoselective electrophilic addition of benzeneselenenyl bromide to cyclobutene derivatives, followed by ring closure, yields 2-azabicyclo[2.1.1]hexane compounds [].
  • Preparation of 2-phenylselenyl-6-bromo-1,3-hexadienes: Reaction of 1-cyclopropylallenes with benzeneselenenyl bromide provides a stereoselective route to these dienes [].

Q10: Have computational methods been used to study benzeneselenenyl bromide?

A10: Yes, computational studies have provided insights into the molecular and electronic structure of benzeneselenenyl bromide []. Additionally, reactivity descriptors like the Fukui function and local softness, calculated using ab initio methods, have been used to predict the regioselectivity of benzeneselenenyl bromide additions to substituted styrenes [].

Q11: How does modifying the structure of benzeneselenenyl bromide affect its reactivity?

A11: While limited information is available on directly modifying benzeneselenenyl bromide, studies have explored the reactivity of phenylselenenyl chloride, highlighting the influence of the halogen atom on reactivity []. Replacing bromide with chloride may alter the electrophilicity of the selenium center, impacting reaction rates and selectivities.

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